molecular formula C8H10F2O B6220898 rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one CAS No. 2763583-68-0

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one

Cat. No.: B6220898
CAS No.: 2763583-68-0
M. Wt: 160.2
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Description

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one: is a chemical compound characterized by its unique bicyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one typically involves the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the ethanone group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ethanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: Similar in terms of fluorine content but lacks the bicyclic structure.

    Bicyclo[3.1.0]hexane: Shares the bicyclic core but lacks fluorine atoms and the ethanone group.

    Fluoroacetone: Contains fluorine and a ketone group but lacks the bicyclic structure.

Uniqueness

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is unique due to its combination of a bicyclic structure, fluorine atoms, and an ethanone group, which confer distinct chemical and biological properties.

Properties

CAS No.

2763583-68-0

Molecular Formula

C8H10F2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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